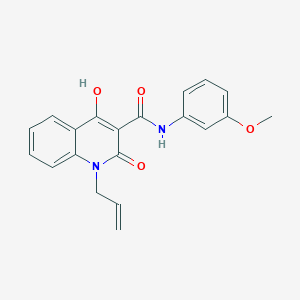

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Description

This compound belongs to the quinoline-3-carboxamide class, characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core. Key structural features include:

- Position 3: A carboxamide group linked to a 3-methoxyphenyl substituent, contributing to hydrogen-bonding and electronic effects.

- Position 4: A hydroxyl group, enhancing solubility and enabling hydrogen-bond interactions.

- Molecular formula: C₂₀H₁₈N₂O₄ (inferred from and related analogues), with a molecular weight of ~364.4 g/mol.

This scaffold is associated with diverse pharmacological activities, including anti-inflammatory and anticancer properties, as seen in structurally related compounds like tasquinimod .

Properties

IUPAC Name |

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-3-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-13-7-6-8-14(12-13)26-2/h3-10,12,23H,1,11H2,2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVMJQMDODRGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

Introduction of the Prop-2-en-1-yl Group: This step can be carried out using a cross olefin metathesis reaction, where the quinoline derivative reacts with an appropriate alkene in the presence of a catalyst such as Grubbs’ catalyst.

Formation of the Carboxamide Group: This involves the reaction of the quinoline derivative with an amine, followed by acylation to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of quinoline derivatives with ketone or aldehyde groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of quinoline derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is , with a molecular weight of approximately 352.4 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit notable antibacterial activities. A study highlighted the synthesis of various derivatives that were evaluated for their minimum inhibitory concentration (MIC) against several bacterial strains. Some derivatives showed promising results, indicating potential as new antibacterial agents .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro assays revealed that certain derivatives could effectively inhibit lipid peroxidation and scavenge free radicals. For instance, one derivative demonstrated 100% inhibition of lipid peroxidation at specific concentrations, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anti-HIV Activity

Another significant application is in the development of anti-HIV agents. A series of compounds based on the 4-hydroxyquinoline scaffold were synthesized and evaluated for their ability to inhibit HIV replication. While some showed moderate activity, the structural modifications made to enhance efficacy were promising and warrant further investigation .

Case Studies

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Modifications at Position 1 (Alkyl/Substituted Alkyl Groups)

The substituent at position 1 significantly influences steric and electronic properties:

Key Insights :

Modifications at the Carboxamide Substituent

The 3-methoxyphenyl group can be replaced with electron-withdrawing or bulky substituents:

Key Insights :

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) improves solubility, while chloro or trifluoromethyl (electron-withdrawing) enhances target affinity and lipophilicity .

- Tasquinimod : The 4-trifluoromethylphenyl group in this clinical candidate demonstrates the importance of fluorinated substituents in optimizing drug-like properties .

Core Modifications (Quinoline vs. Related Scaffolds)

Key Insights :

- Isoquinoline Core: Derivatives like the dihydroisoquinoline in may target neurological pathways due to structural similarity to neurotransmitter scaffolds .

Biological Activity

4-Hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory, anti-cancer, and antibacterial effects.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 3-acetyl-4-hydroxy-N-methylquinolin-2(1H)-one with 4-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst. The yield of this synthesis was reported to be approximately 58% . The molecular formula is , and its structure can be represented as follows:

1. Anti-Cancer Activity

Recent studies have demonstrated the anti-cancer potential of quinoline derivatives, including the target compound. For instance, a related compound exhibited an IC50 value of 1.2 µM against MCF-7 cancer cell lines, indicating significant cytotoxicity . The mechanism involves inducing apoptosis through cell cycle arrest at the G2/M phase, as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .

2. Anti-Inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Research indicates that derivatives of quinoline can inhibit inflammatory pathways, which is crucial for treating conditions like arthritis and other inflammatory diseases . Specific studies have shown that compounds with similar structures can reduce pro-inflammatory cytokines in vitro.

3. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against multiple bacterial strains. Studies indicate moderate antibacterial activity at concentrations below 100 µM, suggesting potential for development into therapeutic agents against resistant bacterial infections . The minimum inhibitory concentration (MIC) assays reveal that certain derivatives exhibit promising results against common pathogens.

Case Study 1: Anti-Cancer Evaluation

A study focused on a series of quinoline derivatives tested their efficacy against various cancer cell lines. The results indicated that compounds with similar structural motifs to 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-y)-1,2-dihydroquinoline-3-carboxamide showed significant anti-proliferative effects in vitro, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Inflammation and Pain Management

Another investigation highlighted the use of quinoline derivatives in managing pain and inflammation. The study revealed that these compounds could inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators . This suggests their potential application in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Q. How do solvent effects influence crystallization outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.